molecular formula C4H6N4O2 B13717179 1,5-Dimethyl-3-nitro-1H-1,2,4-triazole

1,5-Dimethyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B13717179
M. Wt: 142.12 g/mol
InChI Key: QUHFRWOVIJITEZ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-3-nitro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the nitration of 1,5-dimethyl-1H-1,2,4-triazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration processes. These methods are designed to optimize yield and purity while minimizing the environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-nitro-1H-1,2,4-triazole depends on its application:

    Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

    Energetic Materials: The nitro group contributes to the compound’s high energy content, making it suitable for use in explosives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-3-nitro-1H-1,2,4-triazole is unique due to its combination of methyl and nitro groups, which impart specific chemical and physical properties. This combination makes it a versatile compound with applications in various fields, from pharmaceuticals to energetic materials .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

1,5-dimethyl-3-nitro-1,2,4-triazole

InChI

InChI=1S/C4H6N4O2/c1-3-5-4(8(9)10)6-7(3)2/h1-2H3

InChI Key

QUHFRWOVIJITEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C)[N+](=O)[O-]

Origin of Product

United States

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